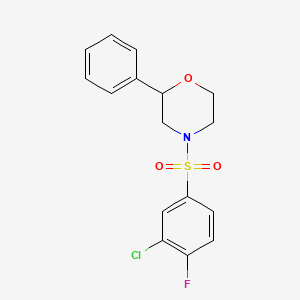

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine

Description

4-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine is a morpholine derivative featuring a benzenesulfonyl group substituted with chlorine and fluorine at the 3- and 4-positions, respectively, and a phenyl group at the 2-position of the morpholine ring. The 3-chloro-4-fluorobenzenesulfonyl moiety is synthesized from 3-chloro-4-fluorobenzenesulfonyl chloride, a key intermediate in aryl sulfonamide chemistry .

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO3S/c17-14-10-13(6-7-15(14)18)23(20,21)19-8-9-22-16(11-19)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFOODQZCPPBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, with reaction conditions involving solvents like acetonitrile or DMF and temperatures ranging from room temperature to reflux.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used, typically in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in solvents like ether or THF.

Major Products

Substitution Reactions: Products include substituted morpholine derivatives.

Oxidation: Products include sulfonic acids or other oxidized aromatic compounds.

Reduction: Products include reduced aromatic rings or morpholine derivatives.

Scientific Research Applications

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aromatic rings may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

4-[(4-Chlorophenyl)sulfonyl]-2-phenylmorpholine

- Structure : The benzenesulfonyl group is substituted with a single chlorine at the 4-position.

- Key Differences : The absence of fluorine reduces electron-withdrawing effects compared to the target compound. This may decrease binding affinity to targets sensitive to electronegative substituents, such as enzymes or receptors requiring halogen bonding .

- Synthesis : Prepared via nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with 2-phenylmorpholine, similar to the target compound’s synthesis .

4-[(2-Fluorophenyl)sulfonyl]morpholine

- Structure : Fluorine is positioned at the 2- instead of the 4-position on the benzene ring.

- The meta-chloro in the target compound provides additional electronic modulation .

Modifications to the Morpholine Ring and Aryl Groups

4-[(4-Methoxyphenyl)sulfonyl]morpholine

- Structure : Contains a methoxy group (electron-donating) at the 4-position of the benzenesulfonyl ring.

- Key Differences : The methoxy group increases electron density on the aromatic ring, which may reduce stability in oxidative metabolic pathways compared to the electron-deficient 3-chloro-4-fluorobenzenesulfonyl group. This compound also lacks the 2-phenyl substitution on morpholine, altering steric and electronic profiles .

4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

- Structure : Incorporates a 1,3-oxazole ring with dual chlorophenyl groups.

- Key Differences : The oxazole ring introduces rigidity and additional hydrogen-bonding sites. The dual chloro substituents may enhance lipophilicity but reduce specificity compared to the target compound’s single chloro-fluoro combination .

Heterocyclic Variations

3-(3-Chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one

- Structure : Combines the 3-chloro-4-fluorobenzenesulfonyl group with a coumarin (chromen-2-one) scaffold.

- Key Differences : The coumarin moiety introduces fluorescence and π-π stacking capabilities, making it suitable for imaging applications. However, the absence of the morpholine ring reduces solubility in aqueous environments .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds

*LogP values estimated using fragment-based methods.

Biological Activity

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine is a chemical compound notable for its unique structural features, which confer specific reactivity and biological activity. This compound contains a morpholine ring substituted with a phenyl group and a 3-chloro-4-fluorobenzenesulfonyl group, making it a versatile molecule for various research applications, particularly in the fields of chemistry and biology.

Chemical Structure

- Molecular Formula : CHClFNOS

- CAS Number : 953986-02-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound's aromatic rings may participate in π-π interactions or hydrogen bonding, enhancing its biological effects.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic properties, including:

- Anti-inflammatory Activity : Investigated for its role in reducing inflammation.

- Anticancer Properties : Explored as a potential anticancer agent through various mechanisms.

- Neurological Applications : Potential use in treating neurological disorders due to its interaction with serotonin receptors.

Case Studies and Research Findings

- Inhibitory Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Cell Viability Assays : A study assessed the compound's effects on various cancer cell lines, revealing that it reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM. This suggests potential for development as an anticancer therapeutic.

- Neuropharmacological Effects : The compound has been shown to interact with the 5-HT6 receptor, which is implicated in cognitive function and mood regulation. This interaction suggests potential applications in treating mood disorders and cognitive impairments.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-4-fluorobenzenesulfonyl chloride | Sulfonyl chloride group | Moderate anti-inflammatory |

| 4-Fluorobenzenesulfonyl chloride | Fluoro substituent | Low anticancer activity |

| 4-Chlorobenzenesulfonyl chloride | Chlorine substituent | Limited therapeutic applications |

The presence of both chloro and fluoro substituents in this compound enhances its chemical stability and potential for diverse applications compared to other sulfonyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.